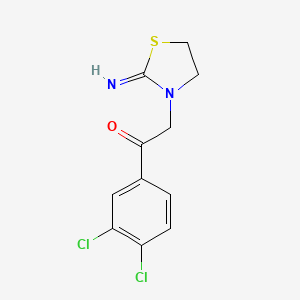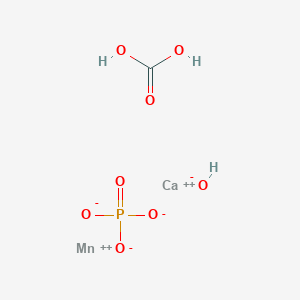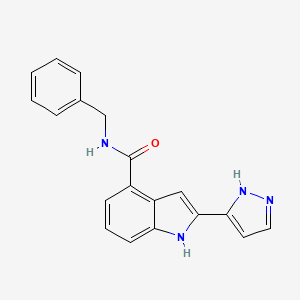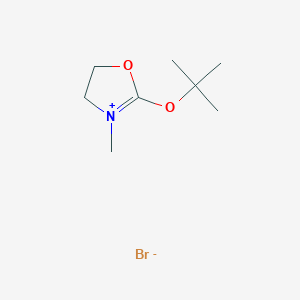
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is a chemical compound that belongs to the class of oxazolium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the oxazolium ring imparts unique reactivity and stability to the compound, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide typically involves the reaction of tert-butyl alcohol with 3-methyl-4,5-dihydro-1,3-oxazole in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolium salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are maintained to facilitate the reaction.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A suitable catalyst, such as a Lewis acid, may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat transfer.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolones or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives with altered reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted oxazolium salts.
Oxidation Products: Oxazolones and other oxidized derivatives.
Reduction Products: Dihydro derivatives with modified chemical properties.
科学的研究の応用
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide finds applications in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide involves its ability to participate in nucleophilic substitution and other reactions due to the presence of the oxazolium ring. The molecular targets and pathways include:
Nucleophilic Attack: The bromide ion can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Sites: The oxazolium ring provides electrophilic sites that can interact with various reagents.
類似化合物との比較
Similar Compounds
- 2-tert-Butyl-4,5-dihydro-1,3-oxazol-3-ium chloride
- 3-Methyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- 2-tert-Butoxy-4,5-dihydro-1,3-oxazol-3-ium fluoride
Uniqueness
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is unique due to its specific substituents, which impart distinct reactivity and stability. The tert-butoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical processes.
特性
CAS番号 |
828272-17-9 |
|---|---|
分子式 |
C8H16BrNO2 |
分子量 |
238.12 g/mol |
IUPAC名 |
3-methyl-2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazol-3-ium;bromide |
InChI |
InChI=1S/C8H16NO2.BrH/c1-8(2,3)11-7-9(4)5-6-10-7;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
VBIXIPHDDWFFQQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC1=[N+](CCO1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
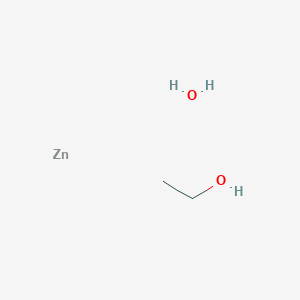
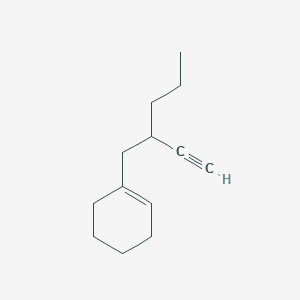
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)


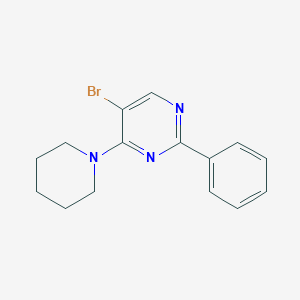
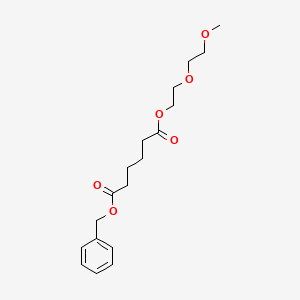
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)
